Ptilolite

Description

Structure

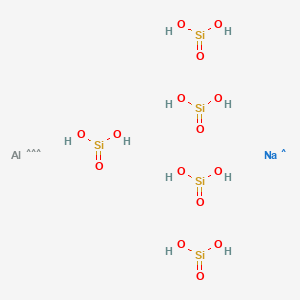

2D Structure

Properties

InChI |

InChI=1S/Al.Na.5H2O3Si/c;;5*1-4(2)3/h;;5*1-2H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKJAAPVONZTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Na].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH10NaO15Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12445-20-4 | |

| Record name | Mordenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012445204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Crystal Structure of Ptilolite: A Technical Guide to Mordenite and Clinoptilolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "Ptilolite" is an archaic designation in mineralogy, historically used to refer to the zeolite mineral now known as Mordenite . The name "this compound" is derived from the Greek words "ptilon" (feather) and "lithos" (stone), describing its common feather-like or fibrous formations. In some contexts, "this compound" has also been associated with another important zeolite, Clinothis compound . This guide provides a detailed technical overview of the crystal structures of both Mordenite and Clinothis compound, reflecting the contemporary understanding of these materials.

Mordenite: The True Identity of this compound

Mordenite is a high-silica zeolite widely utilized as an adsorbent and catalyst in the petrochemical industry.[1] Its robust crystalline framework, characterized by a unique pore structure, underpins its valuable physicochemical properties.

Crystallographic Data for Mordenite

The crystal structure of Mordenite was first elucidated by Meier in 1961.[2] It possesses an orthorhombic crystal system. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | (Na₂,Ca,K₂)₄(Al₈Si₄₀)O₉₆·28H₂O[1] |

| Crystal System | Orthorhombic[2] |

| Space Group | Cmcm (No. 63) or Cmc2₁ (No. 36)[2][3] |

| Unit Cell Dimensions | a = 18.11 Å, b = 20.53 Å, c = 7.528 Å[4] |

| Cell Angles | α = 90°, β = 90°, γ = 90°[4] |

| Framework Density | 17.2 T/1000 ų (T = Si or Al)[5] |

Atomic Coordinates of Mordenite

The following table details the atomic coordinates for Mordenite, based on the refinement by Gramlich (1971).[4] The structure consists of a framework of silicon, aluminum, and oxygen atoms, with sodium cations and water molecules occupying the channels.

| Atom | x | y | z |

| Na1 | 0.0000 | 0.5000 | 0.0000 |

| Na2 | 0.0000 | 0.4335 | 0.7500 |

| Si1 | 0.1990 | 0.4277 | 0.5418 |

| Si2 | 0.1966 | 0.1909 | 0.5454 |

| Si3/Al3 | 0.0871 | 0.3840 | 0.2500 |

| Si4/Al4 | 0.0866 | 0.2280 | 0.2500 |

| O1 | 0.1232 | 0.4170 | 0.4292 |

| O2 | 0.1226 | 0.1946 | 0.4262 |

| O3 | 0.2632 | 0.3776 | 0.4887 |

| O4 | 0.0974 | 0.3057 | 0.2500 |

| O5 | 0.1694 | 0.1946 | 0.7500 |

| O6 | 0.1769 | 0.4212 | 0.7500 |

| O7 | 0.2324 | 0.5000 | 0.5000 |

| O8 | 0.2500 | 0.2500 | 0.5000 |

| O9 | 0.0000 | 0.4071 | 0.2500 |

| O10 | 0.0000 | 0.2061 | 0.2500 |

| H₂O1 | 0.0400 | 0.3030 | 0.7500 |

| H₂O2 | 0.0000 | 0.1810 | 0.7500 |

| H₂O3 | 0.0000 | 0.0940 | 0.5020 |

| H₂O4 | 0.1090 | 0.0300 | 0.7500 |

| H₂O5 | 0.0000 | -0.0090 | 0.2500 |

Structural Features of Mordenite

The framework of Mordenite is characterized by a system of channels defined by rings of tetrahedrally coordinated silicon and aluminum atoms.[2] This unique topology is responsible for its molecular sieving properties.

Clinothis compound: A Related Zeolite

Clinothis compound is another prominent natural zeolite that has sometimes been associated with the term "this compound". It shares some structural similarities with Mordenite but possesses a distinct crystal structure and composition.

Crystallographic Data for Clinothis compound

Clinothis compound belongs to the monoclinic crystal system and is part of the heulandite group of zeolites.[6] Its crystallographic data are presented below.

| Parameter | Value |

| Chemical Formula | (Na,K,Ca)₂₋₃Al₃(Al,Si)₂Si₁₃O₃₆·12H₂O |

| Crystal System | Monoclinic[7] |

| Space Group | C2/m (No. 12), C2 (No. 5), or Cm (No. 8)[6] |

| Unit Cell Dimensions | a = 17.662 Å, b = 17.911 Å, c = 7.407 Å |

| Cell Angles | α = 90°, β = 116.4°, γ = 90° |

Atomic Coordinates of Clinothis compound-Ca

The following atomic coordinates are for a calcium-dominant Clinothis compound, as determined by Koyama and Takeuchi (1977).

| Atom | x | y | z |

| Ca | 0.2660 | 0.0000 | 0.3540 |

| K | 0.0000 | 0.0000 | 0.5000 |

| Na | 0.3500 | 0.1780 | 0.0210 |

| Si1 | 0.0888 | 0.1166 | 0.2222 |

| Al2/Si2 | 0.0877 | 0.3117 | 0.2182 |

| Si3 | 0.2290 | 0.2084 | 0.0197 |

| Si4 | 0.3803 | 0.1130 | 0.3879 |

| Al5/Si5 | 0.3758 | 0.3148 | 0.3838 |

| O1 | 0.0751 | 0.1172 | 0.4137 |

| O2 | 0.0768 | 0.1895 | 0.1257 |

| O3 | 0.0000 | 0.0792 | 0.1470 |

| O4 | 0.1601 | 0.0734 | 0.1781 |

| O5 | 0.3090 | 0.0729 | 0.3015 |

| O6 | 0.4497 | 0.0772 | 0.3340 |

| O7 | 0.3809 | 0.1882 | 0.2970 |

| O8 | 0.1583 | 0.2482 | 0.0463 |

| O9 | 0.3079 | 0.2471 | 0.4079 |

| O10 | 0.2312 | 0.1517 | 0.8520 |

| H₂O1 | 0.2030 | 0.0930 | 0.6120 |

| H₂O2 | 0.4490 | 0.0000 | 0.0400 |

| H₂O3 | 0.1510 | 0.0000 | 0.8930 |

| H₂O4 | 0.5000 | 0.1590 | 0.5000 |

Structural Framework of Clinothis compound

The framework of Clinothis compound is composed of a three-dimensional network of silica (B1680970) and alumina (B75360) tetrahedra, creating a system of interconnected channels and cavities that can accommodate water molecules and exchangeable cations.[8]

Experimental Determination of Crystal Structure

The determination of the crystal structures of zeolites like Mordenite and Clinothis compound primarily relies on X-ray diffraction (XRD) techniques. Both single-crystal and powder XRD methods are employed, with the latter often coupled with Rietveld refinement for detailed structural analysis.

Experimental Workflow for Crystal Structure Determination

The general workflow for determining the crystal structure of a zeolite is outlined below.

Key Methodologies

-

Single-Crystal X-ray Diffraction: This technique provides the most accurate and detailed structural information. A single crystal of the zeolite is mounted on a goniometer and rotated in an X-ray beam. The resulting diffraction pattern is used to determine the unit cell parameters, space group, and the precise positions of all atoms within the crystal lattice.

-

Powder X-ray Diffraction (PXRD): PXRD is used when suitable single crystals are not available. A finely ground powder of the zeolite is exposed to an X-ray beam, producing a characteristic diffraction pattern. This pattern serves as a fingerprint for the material and can be used for phase identification and quantitative analysis.

-

Rietveld Refinement: This powerful computational method is used to analyze powder diffraction data. It involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and instrumental factors, to achieve the best possible fit.[3][6] This method is particularly useful for complex multiphase samples and for determining the quantitative abundance of different crystalline phases.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. IZA Commission on Natural Zeolites [iza-online.org]

- 3. scispace.com [scispace.com]

- 4. america.iza-structure.org [america.iza-structure.org]

- 5. MOR: Type Material [america.iza-structure.org]

- 6. thraceanzeolite.gr [thraceanzeolite.gr]

- 7. Clinothis compound-Ca Mineral Data [webmineral.com]

- 8. kaycantest.com [kaycantest.com]

Introduction: The Nomenclature of Ptilolite and Mordenite

An In-Depth Technical Guide to the Mineral Properties and Characteristics of Ptilolite (Mordenite)

For Researchers, Scientists, and Drug Development Professionals

The mineral term "this compound," derived from the Greek words ptylon (feather) and lithos (stone) due to its frequent feather-like appearance, is a historical name for the mineral now officially recognized as mordenite (B1173385).[1] First described in 1864 by Henry How from a location near Morden, Nova Scotia, Canada, mordenite is the accepted and current designation for this zeolite mineral.[2][3] This guide will use the name mordenite while acknowledging its synonym, this compound.

Mordenite is a silica-rich, large-pore zeolite that is one of the six most abundant zeolites found in nature and is also synthesized for commercial use.[2] Its high resistance to acids and thermal stability make it valuable in various industrial applications, including as a catalyst in the petrochemical industry.[2][4][5]

It is important to distinguish mordenite from clinothis compound, another common zeolite. While both are aluminosilicate (B74896) minerals, they have distinct crystal structures and properties. Mordenite is often found in association with other zeolites like stilbite and heulandite.[2][6]

Chemical Composition

Mordenite is a hydrated sodium, potassium, and calcium aluminosilicate.[4][7] Its general chemical formula is (Na₂,Ca,K₂)₄(Al₈Si₄₀)O₉₆·28H₂O.[2][8][9] The high silicon-to-aluminum ratio in its structure contributes to its notable resistance to acid attack.[2][4] Magnesium is a common impurity found in mordenite.[10] The elemental composition of the ideal end-member formula is presented in Table 1.

Table 1: Elemental Composition of Mordenite

| Element | Weight Percent (%) |

| Oxygen (O) | 55.673 |

| Silicon (Si) | 31.525 |

| Aluminum (Al) | 6.057 |

| Sodium (Na) | 5.161 |

| Hydrogen (H) | 1.584 |

| Source:[9] |

Crystal Structure and Properties

Mordenite possesses an orthorhombic crystal system.[2] Its structure is characterized by a framework of linked silicate (B1173343) and aluminate tetrahedra, forming chains of five-membered rings.[2][4] This arrangement creates a unique pore system with main channels of 6.5 x 7.0 Å connected by smaller, more tortuous pores of 2.6 x 5.7 Å, often referred to as "side pockets".[8]

The average space group for mordenite is Cmcm, although the true space group is likely Cmc2₁.[11] The crystal structure was first determined by W.M. Meier in 1961.[8][11]

Table 2: Crystallographic and Structural Properties of Mordenite

| Property | Value |

| Crystal System | Orthorhombic[2][9] |

| Crystal Class | Pyramidal (mm2)[2][3] |

| Space Group | Cmc2₁ or Cmcm[9][11] |

| Unit Cell Dimensions | a = 18.052 - 18.168 Åb = 20.404 - 20.527 Åc = 7.501 - 7.537 Å[11] |

| Z (formula units per unit cell) | 1[11] |

Physical and Optical Properties

Mordenite typically appears as fibrous aggregates, masses, or vertically striated prismatic crystals.[2] When well-developed, the crystals can be hairlike, being very long, thin, and delicate.[2] A summary of its key physical and optical properties is provided in Table 3.

Table 3: Physical and Optical Properties of Mordenite

| Property | Value |

| Color | Colorless, white, yellowish, pinkish[2][9][10] |

| Luster | Vitreous to silky; pearly on {010}[9][10][11] |

| Streak | White[10][11] |

| Hardness (Mohs) | 3 - 5[2][9][10] |

| Tenacity | Brittle[9] |

| Cleavage | Perfect on {100}, distinct on {010}[9][10][11] |

| Fracture | Irregular/Uneven[9][10] |

| Density (g/cm³) | 2.1 - 2.15[2][9][10][11] |

| Diaphaneity | Transparent to translucent[9][10] |

| Optical Class | Biaxial (+/-)[9][11] |

| Refractive Indices | nα = 1.472 - 1.483nβ = 1.475 - 1.485nγ = 1.477 - 1.487[9][10][11] |

| Birefringence (δ) | 0.004 - 0.005[9][11] |

| 2V Angle | Measured: 76° to 104°[9][11] |

Geological Occurrence and Formation

Mordenite is a common zeolite found in a variety of geological settings. It primarily forms as an alteration product of volcanic glass in pyroclastic sediments and lava flows, including rhyolite, andesite, and basalt.[2][12] The formation of mordenite can occur over a range of temperatures, from the low temperatures of diagenesis in lacustrine sediments to higher temperatures in active hydrothermal systems.[12][13]

The formation process generally involves the reaction of silicic glass with interstitial water.[12] In some instances, mordenite can also form from the dissolution of other pre-existing zeolites, such as those in the heulandite group.[14][15] The diagram below illustrates the generalized geological formation pathways of mordenite.

Caption: Geological formation pathways of mordenite.

Experimental Protocols for Characterization

X-Ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for the identification and characterization of mordenite. It is used to confirm the crystalline structure and assess the purity of the sample.

Methodology:

-

Sample Preparation: A small, representative portion of the mineral sample is ground to a fine, homogeneous powder (typically <10 μm). The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.

-

Instrument Setup: The powdered sample is placed in an X-ray diffractometer. The instrument is configured with a Cu-Kα radiation source (λ ≈ 1.54 Å).

-

Data Collection: The sample is scanned over a specific range of 2θ angles (e.g., 5-50°), with a stepwise increment and a defined accumulation time per step.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are compared to a standard reference pattern for mordenite from a crystallographic database (e.g., the International Centre for Diffraction Data). The presence of peaks corresponding to other minerals, such as quartz or feldspar, indicates impurities.[16]

Electron Probe Microanalysis (EPMA)

EPMA is a quantitative technique used to determine the elemental composition of a mineral at the micro-scale. This is crucial for determining the precise chemical formula of a specific mordenite sample, including the ratios of silicon to aluminum and the types and amounts of exchangeable cations.

Methodology:

-

Sample Preparation: A polished thin section or a grain mount of the mordenite sample is prepared and coated with a thin layer of carbon to ensure electrical conductivity.

-

Instrument Setup: The prepared sample is placed in the electron microprobe. The analysis is typically performed under the following conditions:

-

Data Collection: The electron beam is focused on a specific point on the sample. The characteristic X-rays emitted from the sample are measured by wavelength-dispersive spectrometers (WDS). The intensities of these X-rays are compared to those from known standards to quantify the elemental concentrations.

-

Data Analysis and Quality Control: The raw data is corrected for matrix effects (ZAF correction). The quality of the analysis is assessed using criteria such as the charge-balance calculation (E%) and the sum of non-hydrous oxides.[17][18]

Industrial Applications

Both natural and synthetic mordenite are utilized in a wide range of industrial processes due to their unique properties. Its high thermal and acid stability, coupled with its specific pore structure, makes it a valuable material.[5]

Key Applications Include:

-

Catalysis: Synthetic mordenite is extensively used as a catalyst in the petrochemical industry for acid-catalyzed reactions such as the isomerization of alkanes and aromatics, hydrocracking, and dewaxing.[2][5][20]

-

Adsorption and Separation: Mordenite acts as a molecular sieve for the separation of gas and liquid mixtures, particularly those containing acidic components.[5] It is also used as an adsorbent for removing pollutants from water and chemical or oil spills.[10][21]

-

Desiccants: It can be used as a drying agent.[10]

The following diagram illustrates a generalized workflow for the use of mordenite in industrial catalytic processes.

Caption: Generalized workflow for mordenite in catalysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Mordenite - Wikipedia [en.wikipedia.org]

- 3. assignmentpoint.com [assignmentpoint.com]

- 4. Mordenite | Silicate, Zeolite, Hydrated | Britannica [britannica.com]

- 5. Mordenite Zeolite | ACS Material [acsmaterial.com]

- 6. gemavenue.com [gemavenue.com]

- 7. thecrystalcouncil.com [thecrystalcouncil.com]

- 8. Mordenite Zeolite Explained [acsmaterial.com]

- 9. mindat.org [mindat.org]

- 10. Mordenite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

- 11. IZA Commission on Natural Zeolites [iza-online.org]

- 12. iza-online.org [iza-online.org]

- 13. CSMS GEOLOGY POST: ZEOLITE: MORDENITE [csmsgeologypost.blogspot.com]

- 14. The Genesis of a Mordenite Deposit by Hydrothermal Alteration of Pyroclastics on Polyegos Island, Greece | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Determination of zeolite-group mineral compositions by electron probe microanalysis | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 18. Determination of zeolite-group mineral compositions by electron probe microanalysis - NERC Open Research Archive [nora.nerc.ac.uk]

- 19. pubs.usgs.gov [pubs.usgs.gov]

- 20. researchgate.net [researchgate.net]

- 21. taylorandfrancis.com [taylorandfrancis.com]

Mordenite: A Technical Guide to Natural Occurrence and Geological Formation

Introduction: Mordenite (B1173385) is a high-silica zeolite mineral, first described in 1864 by Henry How from a discovery in Morden, Nova Scotia, Canada.[1][2] It is one of the most abundant natural zeolites and is also synthesized for commercial applications.[1][3][4] Its unique porous crystalline structure, coupled with high thermal and acid stability, makes it valuable in various industrial processes, including catalysis, adsorption, and separation.[1][3][4][5] This technical guide provides an in-depth exploration of the natural occurrence, geological formation processes, and physicochemical properties of mordenite, intended for researchers, scientists, and professionals in material science and drug development.

Physicochemical and Structural Properties

Mordenite is a hydrated aluminosilicate (B74896) of sodium, potassium, and calcium.[6] Its framework structure consists of chains of five-membered rings of linked silicate (B1173343) and aluminate tetrahedra, creating a system of pores and channels.[1][7] This high silicon-to-aluminum ratio contributes to its notable resistance to acid attack compared to other zeolites.[1][3]

General and Crystallographic Properties

The key identifying and structural properties of mordenite are summarized below.

| Property | Value |

| Chemical Formula | (Na₂,Ca,K₂)₄(Al₈Si₄₀)O₉₆·28H₂O[1][8] |

| Alternate Formula | (Ca,Na₂,K₂)Al₂Si₁₀O₂₄·7H₂O[3][9] |

| Crystal System | Orthorhombic[1][10] |

| Space Group | Cmcm or Cmc2₁[2][10] |

| Unit Cell Parameters | a = 18.052 - 18.168 Åb = 20.404 - 20.527 Åc = 7.501 - 7.537 Å[2][10] |

| Pore Dimensions | 12-MR Channel: 6.5 Å x 7.0 Å8-MR Channel: 2.6 Å x 5.7 Å[7] |

Physical Properties

Mordenite's physical characteristics can vary slightly based on its specific composition and formation environment.

| Property | Value / Description |

| Color | Colorless, white, yellowish, or pinkish[1][10] |

| Lustre | Vitreous to silky; pearly on {010} cleavage planes[2][3][10] |

| Hardness (Mohs) | 3 - 5[1][2][10] |

| Density | 2.12 - 2.15 g/cm³[1][2][10] |

| Cleavage | Perfect on {100}, distinct on {010}[2][10] |

| Fracture | Irregular / Uneven[10] |

| Streak | White[2][10] |

| Habit | Fibrous aggregates, prismatic crystals, acicular radiating groups, compact masses[1][10][11] |

Natural Occurrence and Geological Settings

Mordenite is found worldwide in several distinct geological environments, primarily associated with the alteration of volcanic materials.[1][12] Major deposits are located in countries such as the United States, Japan, Hungary, Bulgaria, Italy, and Canada.[1][2][11][13]

-

Volcanic Rocks: It is one of the most abundant zeolites in altered volcanic deposits, commonly filling veins, amygdales (cavities), and vugs in rocks like rhyolite, andesite, and basalt.[1][6][11][14] The type locality in Nova Scotia is within a basalt flow.[10]

-

Sedimentary Deposits: Mordenite is a common authigenic mineral in sedimentary rocks, especially those containing volcanic glass (tuff).[2][12] It forms through the diagenesis of pyroclastic material in various settings, including lacustrine (lake) environments and marine sediments.[2][6][12] In Japan's "Green Tuff" region, extensive mordenite deposits are formed from the alteration of pyroclastic rocks.[2]

-

Hydrothermal Systems: The mineral is frequently found in active and fossil geothermal fields.[2][12] It precipitates from circulating hot waters that have interacted with volcanic glass or other aluminosilicate minerals. Occurrences are documented in geothermal areas in Iceland, New Zealand, and Yellowstone National Park (USA).[2][13]

-

Low-Grade Metamorphic Rocks: Mordenite is an indicator mineral for the zeolite facies of low-grade metamorphism, the lowest temperature and pressure grade of metamorphism.[2][15] It can form during the burial and subsequent heating of volcanic sediments.[16]

Geological Formation Processes

The formation of mordenite is a result of the chemical alteration of precursor materials, typically volcanic glass, in the presence of water. The specific pathway of formation is dictated by physicochemical conditions such as temperature, pressure, pH, and the chemical composition of the host rock and interacting fluids.[15][17][18]

Caption: Geological pathways for the formation of mordenite from volcanic precursors.

Diagenesis of Volcanic Tuffs

In sedimentary environments, mordenite forms at low temperatures and pressures during diagenesis—the physical and chemical changes occurring in sediments after deposition. The key factors are:

-

Precursor Material: Rhyolitic or silicic volcanic glass is the most common precursor.[2]

-

Fluid Chemistry: Formation is favored by the reaction of glass with interstitial water that is often saline and alkaline.[2] In some cases, the crystallization of mordenite over smectite clay is attributed to locally high pH conditions.[19]

-

Temperature: This process can occur at near-surface temperatures in arid climates up to about 90°C.[2] The conversion of clinoptilolite (another zeolite) to mordenite may occur between 120°C to 180°C.[2]

Hydrothermal Alteration

In active geothermal fields or areas of past volcanic activity, mordenite precipitates from circulating heated water.

-

Temperature and Depth: Formation temperatures in hydrothermal systems are generally higher than in diagenetic settings. At Wairakei, New Zealand, mordenite is found at temperatures of 150-230°C.[13] In other areas, it can occur at temperatures below 100°C.[13] In a study in Turkey, mordenite formation was linked to tectonically controlled hydrothermal alteration at temperatures of 150-300°C.[15][17][20]

-

Host Rock Interaction: The hydrothermal fluids interact with volcanic glass in lava flows or tuffs, dissolving silica (B1680970) and alumina, which then precipitate as mordenite and other zeolites in veins and cavities.[2][18]

Burial Metamorphism

As volcanic sedimentary piles are buried deeper, they are subjected to increasing temperature and pressure, leading to low-grade metamorphism. Mordenite is characteristic of the zeolite facies.

-

Zonation: In thick sequences of volcanic sediments, a predictable zonation of zeolites often develops with increasing depth (and temperature). A common sequence is from an upper zone of altered glass, to a clinothis compound-mordenite zone, followed by an analcime zone, and finally an albite zone at the highest temperatures of this facies.[2]

-

Pressure and Temperature Conditions: The zeolite facies, where mordenite occurs, is generally associated with temperatures of 150-300°C and pressures of 1-3 kbar.[15][17][20]

Formation Conditions Summary

| Formation Process | Temperature Range (°C) | Pressure Range (kbar) | Typical Geological Setting |

| Diagenesis | Surface - 120°C | Low (near-surface) | Lacustrine and marine tuffaceous sediments[2] |

| Hydrothermal | < 100°C - 230°C | Variable | Geothermal fields, veins in volcanic rock[13] |

| Burial Metamorphism | 150°C - 300°C | 1 - 3 | Deeply buried volcanic sedimentary basins[15][16][17] |

Associated Minerals

Mordenite is rarely found in isolation and is typically associated with other authigenic minerals that form under similar conditions. The specific mineral assemblage can provide further clues about the formation environment.

-

Other Zeolites: Stilbite, heulandite, clinothis compound, laumontite, analcime, ferrierite, and chabazite (B1143428) are commonly found with mordenite.[1][2][21] In some deposits, textural evidence suggests mordenite can form by replacing clinothis compound.[2]

-

Silica Minerals: Quartz, chalcedony, opal-CT, and cristobalite are frequent associates, reflecting the silica-rich nature of the precursor volcanic glass.[13][18][19]

-

Clay Minerals: Smectite and illite (B577164) often co-occur, forming from the alteration of volcanic glass, sometimes in distinct layers from the mordenite-rich zones.[2][19]

-

Other Minerals: Calcite, K-feldspar, hematite, and celadonite can also be found in mordenite-bearing rocks.[10][13][21]

Experimental Protocols: Synthesis and Characterization

While mordenite occurs naturally, synthetic mordenite is often preferred for industrial applications due to its higher purity.[3][4] The most common synthesis method is hydrothermal crystallization.

General Protocol for Hydrothermal Synthesis (OSDA-Free)

Hydrothermal synthesis involves crystallizing a reactive aluminosilicate gel under controlled temperature and pressure in an autoclave. Organic Structure-Directing Agents (OSDAs) can be used, but template-free synthesis is common and more environmentally benign.[5][22][23]

Caption: A typical experimental workflow for the hydrothermal synthesis of mordenite.

Methodology Details:

-

Gel Preparation:

-

Sources: Common silica sources include rice husk ash, fumed silica, and silica gel.[24][25][26] Alumina sources include sodium aluminate and metakaolin.[24][25][27]

-

Molar Composition: The molar ratios of reagents are critical. A typical gel composition might be 6Na₂O : Al₂O₃ : 30SiO₂ : 485H₂O.[26][28] The Si/Al ratio is often varied to control the final product's properties.[24][25]

-

Mixing: The reagents are mixed in deionized water, often with a mineralizing agent like NaOH, and stirred vigorously to form a homogeneous gel. The mixture may be aged at room temperature for a period to facilitate nucleation.[24]

-

-

Hydrothermal Crystallization:

-

The gel is sealed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to a specific temperature, typically between 150°C and 190°C.[28] The temperature influences the crystallization rate and the final phase purity; lower temperatures may result in amorphous material, while 190°C can yield highly crystalline mordenite.[28]

-

Crystallization time can range from a few hours to several days, depending on the temperature, gel composition, and use of seed crystals.[22][26]

-

-

Product Recovery:

-

After cooling, the solid product is separated from the mother liquor by filtration or centrifugation.

-

The product is washed repeatedly with deionized water until the filtrate reaches a neutral pH.

-

The washed solid is dried in an oven, typically overnight at 90-110°C.[24]

-

A final calcination step at high temperature (e.g., 550°C) is performed to remove trapped water and any organic templates used during synthesis.[24]

-

Key Characterization Techniques

To confirm the successful synthesis and determine the properties of the mordenite, several analytical techniques are employed:

-

X-Ray Diffraction (XRD): Used to identify the crystalline phase of the product by comparing its diffraction pattern to known standards for mordenite. It also provides information on crystallinity and phase purity.[25][27][29]

-

Scanning Electron Microscopy (SEM): Provides images of the material's surface, revealing the crystal morphology (e.g., fibrous, needle-like, prismatic) and particle size.[27][28]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the characteristic vibrational bands of the aluminosilicate framework, confirming the formation of the mordenite structure.[25][27][28]

-

Brunauer-Emmett-Teller (BET) Analysis: This gas adsorption technique is used to measure the specific surface area and analyze the pore volume and size distribution of the synthesized zeolite.[25][27][29]

-

X-Ray Fluorescence (XRF): Determines the elemental composition of the material, allowing for the calculation of the Si/Al ratio.[24][27]

References

- 1. Mordenite - Wikipedia [en.wikipedia.org]

- 2. IZA Commission on Natural Zeolites [iza-online.org]

- 3. Mordenite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

- 4. Mordenite Zeolite Explained [acsmaterial.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Mordenite | Silicate, Zeolite, Hydrated | Britannica [britannica.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Mordenite - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mordenite Mineral Data [webmineral.com]

- 10. mindat.org [mindat.org]

- 11. gemavenue.com [gemavenue.com]

- 12. CSMS GEOLOGY POST: ZEOLITE: MORDENITE [csmsgeologypost.blogspot.com]

- 13. iza-online.org [iza-online.org]

- 14. northernmaineminerals.com [northernmaineminerals.com]

- 15. TRDizin [search.trdizin.gov.tr]

- 16. dggs.alaska.gov [dggs.alaska.gov]

- 17. "The genesis of Mordenite occurrences: Diagenetic and hydrothermal alte" by Hülya ATEŞ [bmta.researchcommons.org]

- 18. researchgate.net [researchgate.net]

- 19. Diagenetic mordenite from Ponza, Italy - European Journal of Mineralogy Volume 7 Number 2 — Schweizerbart science publishers [schweizerbart.de]

- 20. Maden Tetkik ve Arama Dergisi » Makale » The genesis of Mordenite occurrences: Diagenetic and hydrothermal alteration processes of Paleocene volcanics in Ilıca (Yıldızeli), Türkiye [dergipark.org.tr]

- 21. mdpi.com [mdpi.com]

- 22. Organic Structure-Directing Agent-Free Synthesis of Mordenite-Type Zeolites Driven by Al-Rich Amorphous Aluminosilicates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ultrafast, OSDA-free synthesis of mordenite zeolite - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 24. Recent advances in the synthesis and applications of mordenite zeolite – review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09434J [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Global Distribution and Characterization of Clinoptilolite Deposits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clinoptilolite, a naturally occurring zeolite mineral, has garnered significant scientific and commercial interest due to its unique physicochemical properties, including a high cation-exchange capacity, molecular sieving capabilities, and significant adsorption potential. These characteristics make it a valuable material in a wide range of applications, from environmental remediation and agriculture to industrial catalysis and, increasingly, in the pharmaceutical and biomedical fields. This technical guide provides an in-depth overview of the global distribution of clinothis compound deposits, methodologies for its characterization, and a summary of key quantitative data.

Global Distribution of Clinothis compound Deposits

Clinothis compound is the most abundant natural zeolite and is found in sedimentary rocks of volcanic origin across the globe.[1][2] Its formation is primarily the result of the diagenetic alteration of volcanic glass (ash and tuff) in various geological settings, including saline-alkaline lakes, deep-sea sediments, and open hydrological systems.[3]

Significant economic deposits of clinothis compound are distributed worldwide, with major production concentrated in a number of key countries.[1][2] While a comprehensive global database of reserves is not systematically compiled, available data and geological surveys indicate substantial resources in the following regions:

-

North America: The United States is a major producer, with significant deposits of clinothis compound located in western states such as Arizona, California, Idaho, New Mexico, Oregon, and Texas.[4][5] These deposits are often found in altered volcanic tuffs within alkaline lake deposits and open hydrologic systems.[4] Other notable deposits in North America are found in Mexico and Canada.[1][6]

-

Europe: Eastern and Southern Europe host substantial clinothis compound resources. Slovakia is a leading producer in Europe, with a significant high-quality deposit in Nižný Hrabovec.[7] Other important European deposits are located in Turkey, which boasts one of the largest reserves in the world in the Gördes region, Bulgaria, Hungary, Italy, and Romania.[2][7][8]

-

Asia: China is a major global producer of natural zeolites, including clinothis compound.[9] Other significant deposits in the Asia-Pacific region are found in South Korea, Indonesia, and Japan.[9]

-

Other Regions: Cuba is also recognized for its considerable clinothis compound deposits.[1][6]

It is important to note that the purity and composition of clinothis compound can vary significantly between deposits, and even within a single deposit, which influences its suitability for specific applications.[9]

Quantitative Data on Clinothis compound Deposits and Production

Obtaining precise and comprehensive quantitative data on global clinothis compound reserves and production is challenging, as this information is often not publicly reported by mining companies or systematically collected by government agencies.[5] However, based on available reports and scientific literature, the following table summarizes some of the available quantitative information.

| Country/Region | Deposit/Company | Clinothis compound Content (wt.%) | Si/Al Ratio | Cation Exchange Capacity (CEC) (meq/100g) | Notes |

| Slovakia | Nižný Hrabovec | ~85%[10] | 4.8 - 5.2 | 120 - 150 | High-purity clinothis compound.[7] |

| Turkey | Gördes | 75 - 85%[1] | 4.5 - 5.5 | 130 - 160 | One of the largest and purest deposits globally.[2] |

| Ukraine | Sokyrnytsya | ~70%[10] | 5.0 - 5.5 | 110 - 140 | Significant deposits in the Transcarpathian region. |

| USA | Various | 50 - >90%[9] | Varies | Varies | Purity and properties vary significantly by deposit.[9] |

| Italy | 79% (in a studied tuff)[11] | Varies | Varies | ||

| Greece | Varies | Varies | Varies |

Note: The data presented in this table are compiled from various scientific publications and reports and may not represent official national statistics. The clinothis compound content and other properties can vary within a single deposit.

Experimental Protocols for Clinothis compound Characterization

Accurate characterization of clinothis compound is crucial for its effective application, particularly in research and drug development. The following are detailed methodologies for key analytical techniques used to identify and quantify clinothis compound and its properties.

X-Ray Diffraction (XRD) for Mineralogical Analysis

Objective: To identify the crystalline phases present in the zeolite-bearing rock and to quantify the amount of clinothis compound.

Methodology:

-

Sample Preparation: The raw clinothis compound-rich tuff is crushed, ground, and sieved to obtain a fine powder with a particle size of less than 45 µm. This ensures random orientation of the crystallites.

-

Instrumentation: A powder X-ray diffractometer is used. A typical setup might include a Rigaku DMAX 2200 or a similar instrument with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: The XRD pattern is recorded over a 2θ range of 5° to 80°, with a step size of 0.02° and a scan speed of 2°/min.

-

Phase Identification: The resulting diffractogram is analyzed by comparing the peak positions and intensities to standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database. Characteristic peaks for clinothis compound are typically observed at 2θ values of approximately 9.8°, 11.1°, 17.4°, 22.4°, and 30.0°.[8]

-

Quantitative Analysis (Rietveld Refinement): For quantification of clinothis compound and other mineral phases, the Rietveld refinement method is employed using software such as TOPAS or GSAS. This method involves a least-squares refinement of a calculated diffraction pattern to the observed data, allowing for the determination of the weight percentage of each crystalline phase.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) for Morphological and Elemental Analysis

Objective: To observe the crystal morphology of clinothis compound and to determine its elemental composition, including the Si/Al ratio.

Methodology:

-

Sample Preparation: A small portion of the powdered sample or a fragment of the rock is mounted on an aluminum stub using conductive carbon tape. For high-resolution imaging, the sample is typically coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

-

Instrumentation: A scanning electron microscope (e.g., FEI Quanta 200 FEG) equipped with an energy-dispersive X-ray spectrometer is used.

-

SEM Imaging: The sample is introduced into the SEM chamber, and the electron beam is scanned across the surface to generate images. Typical accelerating voltages for morphological analysis range from 5 to 20 kV. The characteristic platy or coffin-shaped crystals of clinothis compound can be observed.

-

EDX Analysis: The electron beam is focused on specific points or areas of interest on the sample surface. The interaction of the electron beam with the sample generates X-rays with energies characteristic of the elements present. The EDX detector measures the energy and intensity of these X-rays to provide a qualitative and semi-quantitative elemental analysis of the sample. This allows for the determination of the atomic percentages of silicon, aluminum, and other elements, from which the Si/Al ratio can be calculated.[12]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the global distribution and analysis of clinothis compound.

Caption: Experimental workflow for the characterization of clinothis compound samples.

Caption: Simplified diagram of the geological formation environments of clinothis compound.

Conclusion

Clinothis compound deposits are a significant global resource with diverse and expanding applications. While a precise quantification of worldwide reserves remains a challenge, major economic deposits are well-documented across several continents. The consistent application of standardized characterization protocols, such as XRD and SEM-EDX, is paramount for ensuring the quality and efficacy of clinothis compound-based products, particularly in the highly regulated pharmaceutical and drug development sectors. This guide provides a foundational understanding of the global distribution and analytical methodologies essential for researchers and professionals working with this versatile mineral.

References

- 1. mdpi.com [mdpi.com]

- 2. IZA Commission on Natural Zeolites [iza-online.org]

- 3. researchgate.net [researchgate.net]

- 4. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. reportsanddata.com [reportsanddata.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

Unveiling Ptilolite: A Technical Guide to an Obsolete Mineral and its Modern Counterparts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the historical context, discovery, and subsequent reclassification of the mineral once known as Ptilolite. It provides a comprehensive overview of its modern identification as Mordenite and its close association with Clinothis compound, two significant zeolite minerals. This document offers a detailed comparison of their physicochemical properties, outlines standard experimental protocols for their characterization, and visually represents their historical and mineralogical relationships. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter these zeolites in their work, particularly in applications leveraging their unique porous structures and ion-exchange capabilities.

Historical Context and the Demise of "this compound"

The term "this compound" emerged in the late 19th century, adding a layer of complexity to the burgeoning field of mineralogy. Initially identified as a distinct mineral species, subsequent and more rigorous analyses revealed its true identity, leading to the eventual obsolescence of the name.

The Initial Discovery and Naming of Mordenite

In 1864, the British-Canadian chemist and mineralogist Henry How first described a fibrous zeolite mineral from Morden, Nova Scotia, Canada.[1][2] He named this new mineral Mordenite after its type locality.[1][2]

The Emergence and Confusion of "this compound"

Twenty-two years later, in 1886, American geologists Charles Whitman Cross and L.G. Eakins described what they believed to be a new mineral from Jefferson County, Colorado.[1] Observing its feather-like appearance, they named it This compound , derived from the Greek word "ptilon" for feather.[1] For a time, Mordenite and this compound were considered distinct species.

Unraveling the Identity: this compound becomes Mordenite

By the early 20th century, detailed chemical and crystallographic studies began to cast doubt on the distinction between Mordenite and this compound. It was ultimately determined that "this compound" was, in fact, structurally and chemically identical to the previously described Mordenite.[3] Consequently, the name this compound was discredited and is now considered a synonym for Mordenite.[1]

Mineralogical Relationship: Mordenite and Clinothis compound

Mordenite and Clinothis compound are both common tectosilicate minerals belonging to the zeolite group. They frequently occur together in similar geological environments, often as alteration products of volcanic glass in tuffs and sedimentary rocks.[4] The historical confusion between this compound (now Mordenite) and Clinothis compound stemmed from their similar fibrous or platy habits and their frequent co-occurrence.

The primary distinction between Mordenite and Clinothis compound lies in their crystal structure and, critically, their silicon-to-aluminum (Si/Al) ratio. While both are high-silica zeolites, Clinothis compound is defined as having a Si/Al ratio greater than or equal to 4.0, whereas Heulandite, a mineral with the same framework topology as Clinothis compound, has a Si/Al ratio of less than 4.0.[5] Mordenite also possesses a high Si/Al ratio, which contributes to its notable acid resistance.[6]

Quantitative Data Presentation

The following tables summarize the key quantitative data for Mordenite (formerly this compound) and Clinothis compound, facilitating a direct comparison of their properties.

Table 1: Chemical Composition of Mordenite and Clinothis compound (% weight)

| Compound | Mordenite | Clinothis compound |

| SiO₂ | ~67.11%[3] | 63.10% - 71.1%[7] |

| Al₂O₃ | ~11.84%[3] | 11.30% - 13.25%[8] |

| CaO | ~2.18%[3] | 1.95% - 4.09%[8] |

| K₂O | ~3.44%[3] | 1.65% - 2.33%[8] |

| Na₂O | ~0.38%[3] | 0.22% - 1.34%[8] |

| Fe₂O₃ | ~1.47%[3] | 1.32% - 1.83%[8] |

| MgO | ~1.15%[3] | 0.25% - 0.74%[8] |

| H₂O | ~14.2%[4] | ~12%[9] |

Table 2: Physical and Optical Properties of Mordenite and Clinothis compound

| Property | Mordenite (formerly this compound) | Clinothis compound |

| Crystal System | Orthorhombic[1] | Monoclinic[9] |

| Mohs Hardness | 4 - 5[1][6] | 3.5 - 4[9] |

| Density (g/cm³) | 2.12 - 2.15[1][4] | 2.1 - 2.2[9] |

| Luster | Vitreous to silky[1][4] | Vitreous[9] |

| Color | Colorless, white, yellowish, pinkish[2] | White, green to reddish[9] |

| Streak | White[2] | White |

| Refractive Index | nα = 1.472 - 1.483, nβ = 1.475 - 1.485, nγ = 1.477 - 1.487[4] | nα = 1.479, nβ = 1.479, nγ = 1.481 |

| Birefringence | 0.004 - 0.005[4] | 0.002 |

| Surface Area (m²/g) | ~120 (unmodified), ~175 (acid-modified)[10] | ~100 (unmodified), ~145 (acid-modified)[10] |

Experimental Protocols for Zeolite Characterization

The identification and characterization of zeolite minerals like Mordenite and Clinothis compound rely on a suite of standard analytical techniques.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in a sample and determine their crystal structure.

Methodology:

-

Sample Preparation: The mineral sample is finely ground to a homogenous powder (typically <10 μm) to ensure random orientation of the crystallites.

-

Instrument Setup: A powdered sample is mounted in a sample holder of a powder diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector.

-

Data Collection: The sample is irradiated with the X-ray beam at various angles (2θ), and the detector measures the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phases present. The positions and intensities of the diffraction peaks are compared to a database of known mineral patterns (e.g., the ICDD PDF database) for phase identification. For Mordenite, characteristic peaks are observed at 2θ values of approximately 9.8°, 22.4°, 25.8°, and 26.4°.[11] Clinothis compound shows a prominent peak around 9.88° and another at 11.19°.[8][12]

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

Objective: To observe the morphology (shape and size) of the mineral crystals and to determine their elemental composition.

Methodology:

-

Sample Preparation: A small portion of the sample is mounted on a stub using conductive adhesive. For non-conductive samples like zeolites, a thin conductive coating (e.g., gold or carbon) is applied to prevent charging under the electron beam.

-

Imaging (SEM): The sample is placed in the SEM chamber, which is evacuated to a high vacuum. A focused beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are used to create an image of the surface topography.

-

Elemental Analysis (EDS): The electron beam also excites atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy of these X-rays, which is unique to each element. This allows for a qualitative and semi-quantitative analysis of the elemental composition of the sample.

Chemical Analysis (e.g., X-ray Fluorescence - XRF)

Objective: To obtain a precise quantitative determination of the bulk chemical composition of the mineral.

Methodology:

-

Sample Preparation: The sample is typically prepared as a pressed powder pellet or a fused glass disk to ensure homogeneity.

-

Instrumentation: The prepared sample is placed in an XRF spectrometer.

-

Analysis: The sample is irradiated with a primary X-ray beam, causing the atoms within the sample to emit fluorescent (or secondary) X-rays. The wavelengths and intensities of these emitted X-rays are measured by a detector.

-

Quantification: The intensity of the characteristic X-rays for each element is proportional to its concentration in the sample. By comparing these intensities to those of certified reference materials, a highly accurate quantitative analysis of the major and trace elements can be obtained.

Visualizations

The following diagrams illustrate the historical timeline of this compound's discovery and reclassification, and the logical relationship between the key mineral names discussed.

Caption: Historical timeline of Mordenite and "this compound".

Caption: Relationship between this compound, Mordenite, and Clinothis compound.

References

- 1. Mordenite - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. IZA Commission on Natural Zeolites [iza-online.org]

- 5. researchgate.net [researchgate.net]

- 6. Mordenite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

- 7. researchgate.net [researchgate.net]

- 8. New Deposit of Mordenite–Clinothis compound in the Eastern Region of Cuba: Uses as Pozzolans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinothis compound - Wikipedia [en.wikipedia.org]

- 10. Modification and Application of Natural Clinothis compound and Mordenite from Almaty Region for Drinking Water Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. redciencia.cu [redciencia.cu]

A Technical Guide to the Preliminary Spectroscopic Analysis of Raw Ptilolite (Mordenite) Samples

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary spectroscopic analysis of raw Ptilolite samples. This compound is a mineral name that is now considered a synonym for Mordenite, a fibrous zeolite.[1][2][3] This document outlines the key structural and chemical properties of this compound/Mordenite, presents typical spectroscopic data in a structured format, details recommended experimental protocols for analysis, and provides a logical workflow for characterization.

Core Properties of this compound (Mordenite)

This compound, or Mordenite, is a hydrated sodium, calcium, and potassium aluminosilicate (B74896) with a stable, three-dimensional crystalline structure.[1][4] This framework creates a series of channels and pores, giving it properties such as ion exchange capabilities and molecular sieving, which are of interest in various industrial and pharmaceutical applications.[4][5] Before any application, a thorough characterization of the raw material is essential.

Table 1: General and Crystallographic Properties of this compound (Mordenite)

| Property | Value | Reference |

| Chemical Formula | (Na₂,Ca,K₂)₄(Al₈Si₄₀)O₉₆ · 28H₂O | [1] |

| Synonym | Mordenite | [1][2][3] |

| Crystal System | Orthorhombic | [2] |

| Unit Cell Edges | a=18.25 Å, b=20.35 Å, c=7.50 Å | [2] |

| Specific Gravity | ~2.15 g/cm³ | [2] |

| Structure | Fibrous zeolite with a framework of linked silicate (B1173343) and aluminate tetrahedra. | [4][6] |

Table 2: Example Chemical Composition of a this compound (Mordenite) Sample

The following data is derived from an analysis of a sample from Elba, Italy, and serves as an illustrative example. Composition can vary based on the geographic source.[2]

| Component | Weight % |

| SiO₂ | 65.21 |

| Al₂O₃ | 11.20 |

| CaO | 3.77 |

| Alkalis (Na₂O, K₂O, etc.) | 6.07 |

| H₂O⁺ | 10.11 |

| H₂O⁻ | 4.11 |

Spectroscopic Data Summary

Spectroscopic techniques are vital for confirming the identity and purity of this compound samples. The primary methods include Infrared (IR) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD) for structural elucidation.

Table 3: Key Spectroscopic Peaks for this compound (Mordenite) Identification

| Spectroscopic Technique | Wavenumber/Range (cm⁻¹) | Assignment/Interpretation | Reference |

| Infrared (IR) Spectroscopy | ~3600 | O-H stretching of water molecules and structural hydroxyl groups. | [7] |

| ~1630-1641 | H-O-H bending vibration of adsorbed water. | [7][8] | |

| ~1040 | Asymmetric stretching of internal Si(Al)-O-Si(Al) bonds in the tetrahedral framework. | [8] | |

| ~788 | Symmetric stretching of Si-O-Si bonds. | [8] | |

| ~460 | Bending vibration of O-Si-O or O-Al-O linkages. | [8] | |

| Raman Spectroscopy | 800 - 965 | Characteristic peak for the Mordenite group. | [6] |

| 502 - 529 | Characteristic T-O-T bending mode. | [6][9] | |

| 470 - 500 | Si-O-Si vibrational modes. | [6][9] | |

| 397 - 416 | Al-O-Al / Si-O-Al vibrational modes. | [6][9] |

Experimental Protocols

A multi-technique approach is recommended for a thorough preliminary analysis of raw this compound samples.

3.1 Sample Preparation

-

Raw Sample Inspection: Visually inspect the raw mineral sample for macroscopic impurities, color variations, and crystalline habit.

-

Crushing and Grinding: Carefully crush the raw sample into smaller fragments using an agate mortar and pestle. For spectroscopic analysis, a fine powder is typically required. Grind a small, representative portion of the sample to a particle size of <10 µm. Avoid excessive grinding, which can amorphize the crystalline structure.

-

Drying/Hydration Control: The water content of zeolites can affect spectroscopic results.[7] For baseline analysis, samples can be equilibrated at a standard relative humidity (e.g., 50%) for 24 hours or dried in an oven at a controlled temperature (e.g., 100-150°C) to remove adsorbed water. The chosen method should be documented.

3.2 X-ray Diffraction (XRD) Analysis

-

Objective: To confirm the crystalline phase and identify any mineral impurities.

-

Methodology:

-

Mount the powdered sample onto a zero-background sample holder.

-

Use a powder diffractometer with a standard Cu Kα radiation source.

-

Scan the sample over a 2θ range of 5° to 70° with a step size of 0.02°.

-

Compare the resulting diffractogram with reference patterns for Mordenite (e.g., from the International Centre for Diffraction Data - ICDD).

-

3.3 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify functional groups and confirm the aluminosilicate framework.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond) is clean by taking a background spectrum.

-

Place a small amount of the fine this compound powder onto the ATR crystal, ensuring complete coverage.

-

Apply consistent pressure using the anvil.

-

Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹.[7]

-

Perform baseline correction and identify key vibrational bands as listed in Table 3.

-

3.4 Raman Spectroscopy

-

Objective: To provide complementary information on the framework structure. Raman is highly sensitive to the symmetric vibrations of the T-O-T (T=Si, Al) linkages.[6]

-

Methodology:

-

Place a small amount of the powder on a microscope slide.

-

Focus the laser (e.g., 532 nm or 785 nm) onto the sample using a microscope objective.

-

Adjust laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample damage.

-

Collect the spectrum over a Raman shift range of 200 to 1200 cm⁻¹.[6]

-

Identify the characteristic peaks for the Mordenite group as detailed in Table 3.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the preliminary analysis of a raw this compound sample.

Caption: Logical workflow for the characterization of raw this compound samples.

References

- 1. mindat.org [mindat.org]

- 2. rruff.net [rruff.net]

- 3. IZA Commission on Natural Zeolites [iza-online.org]

- 4. zeoinc.com [zeoinc.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Raman Spectroscopic Characteristics of Zeolite Group Minerals [mdpi.com]

An In-depth Technical Guide to the Thermal Stability of the Mordenite Framework

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mordenite (B1173385) (MOR) is a high-silica zeolite widely utilized in industrial applications as a catalyst, adsorbent, and in separation processes.[1][2] Its crystalline aluminosilicate (B74896) structure is characterized by a unique pore system, consisting of main channels of 6.5 × 7.0 Å connected by smaller, more tortuous pores.[1] The robust nature of the mordenite framework, particularly its high thermal and acid stability, is critical for its performance, especially in high-temperature catalytic reactions such as hydrocracking, alkylation, and reforming.[1][3]

This technical guide provides a comprehensive investigation into the thermal stability of the mordenite framework. It details the key factors influencing its structural integrity at elevated temperatures, outlines the standard experimental protocols for thermal analysis, and presents quantitative data derived from scientific literature.

Factors Influencing Thermal Stability

The thermal stability of the mordenite framework is not an intrinsic constant but is significantly influenced by several physicochemical properties.

-

Si/Al Ratio: The silicon-to-aluminum ratio is a primary determinant of zeolite stability. An increase in the Si/Al ratio generally enhances thermal stability.[4] Low-silicon zeolites can undergo structural degradation at temperatures as low as 700°C, whereas high-silicon variants can remain stable up to 1300°C.[4] This is because the substitution of Si⁴⁺ by Al³⁺ in the framework creates a charge deficit, which requires compensation by extra-framework cations, leading to less stable Si-O-Al bonds compared to Si-O-Si bonds.

-

Extra-Framework Cations: The nature of the charge-compensating cations within the zeolite pores plays a crucial role in thermal stability.[5][6] The size, charge, and location of these cations influence the electrostatic interactions within the framework and the dehydration behavior. For instance, studies on clinoptilolite, which has a similar framework topology, have shown that monovalent cations like K⁺ and Na⁺ lead to dehydration completion around 640°C, whereas divalent cations like Ca²⁺ and Mg²⁺ extend this process to approximately 840°C, indicating a stabilizing effect.[5] The presence of K⁺ cations in the eight-membered rings of the structure is thought to prevent framework deformation and collapse upon heating.[5]

-

Dealumination: The process of removing aluminum atoms from the zeolite framework, known as dealumination, can significantly alter thermal properties. Dealumination via methods like acid leaching or steaming can increase the Si/Al ratio, thereby enhancing thermal and hydrothermal stability.[7][8] However, this process can also lead to the formation of structural defects and extra-framework aluminum (EFAL) species, which can influence acidity and catalytic performance.[9][10] While dealumination can increase the framework's resistance to collapse, extensive treatment can compromise crystallinity.[9]

Experimental Protocols for Thermal Stability Assessment

The thermal stability of mordenite is evaluated using a combination of thermoanalytical and structural characterization techniques.

Thermogravimetric and Differential Scanning Calorimetry (TG-DSC)

This is a fundamental technique for observing mass loss and thermal events as a function of temperature.

-

Objective: To determine the temperatures of dehydration, dehydroxylation, and framework collapse by measuring mass changes and heat flow.

-

Methodology:

-

Sample Preparation: A small quantity of the mordenite sample (typically 5-15 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: The analysis is performed using a simultaneous TG-DSC instrument.

-

Experimental Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 1000-1300°C) at a constant heating rate (e.g., 10 K/min or 10°C/min).[6][11] The experiment is conducted under a controlled atmosphere of an inert gas (e.g., nitrogen or argon) or air, with a constant flow rate.

-

Data Analysis: The TG curve plots mass percentage against temperature, revealing distinct steps corresponding to the loss of physisorbed water and structural water (dehydroxylation). The DSC curve plots heat flow against temperature, showing endothermic peaks associated with dehydration and exothermic peaks that can indicate structural collapse or phase transitions.[5]

-

In-Situ High-Temperature X-ray Diffraction (HT-XRD)

This technique provides real-time structural information, monitoring changes in crystallinity and phase transformations at elevated temperatures.

-

Objective: To determine the temperature at which the mordenite crystalline structure begins to degrade or transform into an amorphous or different crystalline phase.

-

Methodology:

-

Sample Preparation: A powdered mordenite sample is loaded onto a specialized sample holder within a high-temperature furnace chamber that is integrated into a powder X-ray diffractometer.

-

Instrumentation: A powder diffractometer equipped with a high-temperature attachment is used. Typically, Cu Kα radiation is employed.

-

Experimental Conditions: A temperature program is initiated, heating the sample to specific target temperatures. At each temperature plateau, an XRD pattern is collected over a defined 2θ range (e.g., 5° to 50°).[1] This process is repeated at increasing temperature intervals until the framework collapses.

-

Data Analysis: The collected XRD patterns are analyzed to monitor the intensity and position of characteristic mordenite diffraction peaks. A significant decrease in peak intensity or the disappearance of peaks indicates a loss of crystallinity and the onset of amorphization.[12] The appearance of new peaks would signify a phase transformation.

-

In-Situ High-Temperature Fourier Transform Infrared (FTIR) Spectroscopy

This method is used to study changes in chemical bonds, particularly the hydroxyl (OH) groups, within the zeolite structure during heating.

-

Objective: To observe the dehydration and dehydroxylation processes by monitoring the vibrational bands of water molecules and Si-OH-Al groups.

-

Methodology:

-

Sample Preparation: The mordenite sample is pressed into a self-supporting wafer and placed in a specialized IR cell that allows for heating under vacuum or a controlled atmosphere.

-

Instrumentation: An FTIR spectrometer equipped with a high-temperature transmission or diffuse reflectance (DRIFT) cell.[13]

-

Experimental Conditions: The sample is heated incrementally. At each temperature, an FTIR spectrum is recorded, typically in the 4000-400 cm⁻¹ range.

-

Data Analysis: The spectra are analyzed to track changes in the O-H stretching region (~3800-3200 cm⁻¹). The disappearance of bands associated with adsorbed water and bridging hydroxyl groups (Brønsted acid sites) provides detailed insight into the dehydroxylation process and its effect on the framework before structural collapse.[13]

-

Quantitative Thermal Stability Data

The following table summarizes key quantitative data on the thermal stability of the mordenite framework from various studies.

| Mordenite Type / Condition | Si/Al Ratio | Key Thermal Event | Temperature (°C) | Experimental Technique | Reference(s) |

| Synthetic Mordenite | ~10 | Lattice Collapse | 750 | Not Specified | [3] |

| H-Mordenite (H-MOR) | Not Specified | Dehydroxylation / Lewis Site Formation | > 650 (923 K) | Not Specified | [9] |

| H-Mordenite (H-MOR) | Not Specified | Dealumination / 70% Crystallinity Retained | 850 (1123 K) | Not Specified | [9] |

| Synthetic Mordenite | 6.25 | Initial Structural Change | 1100 | Differential Thermal Analysis (DTA) | [14] |

| Synthetic Mordenite | 6.25 | Vitrification (Amorphization) | > 1250 | Differential Thermal Analysis (DTA) | [14] |

| High-Silica Mordenite | High | Framework Stability Limit | Up to 1300 | Not Specified | [4] |

| Natural Mordenite (Dehydrated) | Not Specified | Framework Contraction | > 550 | In-situ HT-XRD | [15] |

Visualizing the Investigation Workflow

A systematic approach is required to fully characterize the thermal stability of a mordenite sample. The logical workflow for such an investigation is depicted in the diagram below.

Caption: Logical workflow for the experimental investigation of Mordenite's thermal stability.

Conclusion

The thermal stability of the mordenite framework is a complex property governed by its chemical composition, including the Si/Al ratio and the nature of extra-framework cations. Mordenite generally exhibits high thermal resistance, with high-silica forms being stable up to 1300°C.[4] The structural collapse is preceded by distinct stages of dehydration and dehydroxylation. A thorough investigation of thermal stability requires a multi-technique approach, combining thermoanalytical methods like TG-DSC with in-situ structural probes such as HT-XRD and HT-FTIR to build a complete picture of the material's behavior at elevated temperatures. This understanding is paramount for the design and optimization of mordenite-based materials for high-temperature industrial applications.

References

- 1. Mordenite Zeolite Explained [acsmaterial.com]

- 2. mdpi.com [mdpi.com]

- 3. Mordenite Zeolite | ACS Material [acsmaterial.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. tib-op.org [tib-op.org]

- 7. Dealumination and Characterization of Natural Mordenite-Rich Tuffs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Deciphering Faujasite Zeolite Dealumination at the Atomic Scale | LCR Carmen [lcr-carmen.fr]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Effect of Heat Treatment on the Structure of Zeolite A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characterization of Porosity and Channel Systems in Clinoptilolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize the complex porous structure and channel systems of clinoptilolite, a natural zeolite of significant interest in various scientific and industrial applications, including drug delivery. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to clarify complex relationships and workflows.

Introduction to Clinothis compound's Porous Architecture

Clinothis compound possesses a hierarchical porous structure comprising micropores, mesopores, and macropores. This complex network is critical to its functionality as an adsorbent, catalyst, and carrier for active pharmaceutical ingredients. The primary porosity arises from the crystalline framework of the zeolite, forming a well-defined system of channels and cages of molecular dimensions (micropores). Secondary porosity, consisting of mesopores and macropores, is attributed to intercrystalline voids, fractures, and the spaces between agglomerated crystals.[1][2][3]

The crystal structure of clinothis compound is characterized by a two-dimensional channel system.[3][4] These channels are formed by ten- and eight-membered rings of silicate (B1173343) and aluminate tetrahedra.[5][6][7] The dimensions of these channels are crucial for molecular sieving applications and can be influenced by the type of exchangeable cations present within the framework.[4][6] Specifically, there are "A" channels (3.1 × 7.6 Å), "B" channels (3.6 × 4.6 Å) parallel to the c-axis, and "C" channels (2.6 × 4.7 Å) parallel to the a-axis.[5]

A thorough characterization of this multi-scale porosity is essential for understanding and predicting the performance of clinothis compound in various applications. This guide details the primary analytical techniques employed for this purpose.

Experimental Techniques for Porosity Characterization

A multi-technique approach is necessary to obtain a complete picture of clinothis compound's porosity across different length scales. The most common and powerful methods include gas physisorption, mercury intrusion porosimetry, and various microscopic and diffraction techniques.

Gas Physisorption (Nitrogen or Argon Adsorption)

Gas physisorption, typically using nitrogen at 77 K or argon at 87 K, is a cornerstone technique for characterizing microporous and mesoporous materials.[8][9] It provides quantitative information on specific surface area, pore volume, and pore size distribution.

-

Sample Preparation (Degassing):

-

Weigh approximately 100-200 mg of the clinothis compound sample into a sample tube.

-

Attach the sample tube to the degassing port of the physisorption analyzer.

-

Heat the sample under vacuum to remove adsorbed water and other volatile impurities. A typical degassing protocol for clinothis compound involves heating at 300-350°C for at least 4 hours.[1] It is crucial to ensure a constant weight is achieved.

-

-

Analysis:

-

Transfer the degassed sample tube to the analysis port of the instrument.

-

Immerse the sample tube in a dewar filled with liquid nitrogen (77 K).

-

The instrument then doses the sample with known amounts of nitrogen gas at progressively increasing relative pressures (P/P₀).

-

The amount of gas adsorbed at each pressure point is measured, generating an adsorption isotherm.

-

Subsequently, the relative pressure is decreased in a stepwise manner to generate the desorption isotherm.

-

-

Data Analysis:

-

BET (Brunauer-Emmett-Teller) Method: The specific surface area (SBET) is calculated from the adsorption data in the relative pressure range of 0.05 to 0.3.[10][11] However, for microporous materials like zeolites, the selection of the appropriate pressure range is critical to obtain meaningful results.[10][12]

-

BJH (Barrett-Joyner-Halenda) Method: The pore size distribution in the mesopore range (2-50 nm) is determined from the desorption branch of the isotherm.[1][9]

-

t-Plot Method: This method is used to distinguish between micropore and mesopore contributions to the total porosity, allowing for the calculation of micropore volume and external surface area.[1][13]

-

Non-Local Density Functional Theory (NLDFT): For a more accurate determination of micropore size distribution, NLDFT models are often employed.[8]

-

Mercury Intrusion Porosimetry (MIP)

MIP is a technique used to characterize larger pores, specifically in the macropore and larger mesopore range (typically from 3 nm to over 100 µm).[14][15][16] It is based on the principle that a non-wetting liquid (mercury) will only penetrate pores under pressure, with the required pressure being inversely proportional to the pore size (Washburn equation).[17]

-

Sample Preparation:

-

A known quantity of the dried clinothis compound sample is placed in a sample cup (penetrometer).

-

The penetrometer is evacuated to remove air from the pores.

-

-

Analysis:

-

The evacuated penetrometer is filled with mercury.

-

Pressure is applied incrementally, forcing the mercury into the pores of the material.

-

The volume of mercury intruded at each pressure step is recorded.

-

-

Data Analysis:

-

The Washburn equation is used to relate the applied pressure to the pore diameter.

-

The data provides a cumulative pore volume versus pore diameter curve, from which the pore size distribution, total pore volume, and bulk density can be derived.[15]

-

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystalline structure of clinothis compound.[18][19] It provides information about the unit cell dimensions, which define the primary microporous channel system.[1][3]

-

Sample Preparation:

-

The clinothis compound sample is finely ground to a homogeneous powder (typically <10 µm particle size) to ensure random crystal orientation.

-

The powder is packed into a sample holder.

-

-

Analysis:

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

-

Data Analysis:

-

The resulting diffraction pattern is a fingerprint of the crystalline phases present. The positions and intensities of the diffraction peaks are used to identify the clinothis compound phase and any impurities.[18][20]

-

Rietveld refinement of the XRD data can be used to obtain precise unit cell parameters, providing insights into the dimensions of the micropore channels.[21]

-

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and texture of clinothis compound particles.[22][23] It provides qualitative and semi-quantitative information about the secondary porosity (meso- and macropores) arising from the aggregation of crystals.

-

Sample Preparation:

-

The clinothis compound sample is mounted on an SEM stub using conductive adhesive tape or carbon paint.

-

To prevent charging effects from the electron beam, the sample is coated with a thin layer of a conductive material, such as gold or palladium, via sputtering.[22]

-

-

Analysis:

-

The prepared sample is placed in the SEM chamber, which is then evacuated.

-

A focused beam of electrons is scanned across the sample surface.

-

The interaction of the electron beam with the sample generates various signals (e.g., secondary electrons, backscattered electrons) that are collected by detectors to form an image.

-

-

Data Analysis:

Quantitative Data on Clinothis compound Porosity

The following tables summarize typical quantitative data obtained from the characterization of natural and modified clinothis compound, as reported in the literature. It is important to note that these values can vary significantly depending on the origin of the clinothis compound and any pre-treatments applied.

| Parameter | Raw Clinothis compound | Acid-Modified Clinothis compound | Reference |

| Specific Surface Area (SBET) | 84.45 m²/g | 177.6 m²/g | [1] |

| 31.1 m²/g | 19.0 - 23.7 m²/g (Zn-exchanged) | [3] | |

| 28.64 m²/g | - | [24] | |

| Total Pore Volume (Vtot) | 0.053 cm³/g | 0.093 cm³/g | [1] |

| Micropore Volume (Vt-plot) | 0.0254 cm³/g | 0.0626 cm³/g | [1] |